Coomassie navy blue G

Description

Historical Development and Evolution of Analytical Applications

The name "Coomassie" was first used as a trade name by Levinstein Ltd., a dye manufacturer, in the late 19th century for a range of acid wool dyes. wikipedia.org The specific disulfonated triphenylmethane (B1682552) dyes, which include the precursors to the Coomassie blue variants used today, were synthesized in 1913 by Max Weiler in Germany. wikipedia.org Initially developed for the textile industry, the transition of Coomassie dyes into the biochemical laboratory was a pivotal moment. In 1963, Fazekas de St. Groth and his colleagues first reported the use of a Coomassie dye, specifically Coomassie Brilliant Blue R-250, for staining proteins separated on cellulose (B213188) acetate. wikipedia.orgresearchgate.net This was soon followed in 1965 by Meyer and Lambert's application of the same dye to visualize proteins in polyacrylamide gels. wikipedia.org

The "G" variant, also known as Coomassie Brilliant Blue G-250, was first reported for visualizing protein bands in polyacrylamide gels in 1967, where it was dissolved in an acetic acid solution containing methanol. biomol.com A significant advancement came with the development of colloidal Coomassie staining. Researchers discovered that by using a colloid of the G-250 dye in a solution without methanol, they could stain the protein bands without staining the surrounding polyacrylamide gel, thus eliminating the need for a destaining step. biomol.comnih.gov Modern formulations often utilize a colloid of the G-250 dye in a solution containing phosphoric acid, ethanol (B145695) or methanol, and ammonium (B1175870) sulfate (B86663) or aluminum sulfate. wikipedia.orgbiomol.com This evolution in staining protocols has led to faster and more sensitive protein detection. nih.govplos.org

The analytical applications of Coomassie Navy Blue G have expanded beyond simple gel staining. The development of the Bradford assay in 1976 by Marion M. Bradford provided a rapid and sensitive method for protein quantification in solution. wikipedia.orgacs.org This assay leverages the spectral shift of Coomassie Brilliant Blue G-250 upon binding to proteins. wikipedia.orgpatsnap.com More recently, Coomassie dyes have found applications in techniques like Blue Native PAGE for the separation of protein complexes in their native state and as a near-infrared fluorescent stain for enhanced protein detection. wikipedia.orgnih.gov

Foundational Role in Biochemical and Proteomic Research

This compound, particularly the G-250 variant, has become a cornerstone of biochemical and proteomic research due to its versatility and reliability in protein analysis. patsnap.comabcam.com Its primary function is the visualization and quantification of proteins separated by techniques like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). abcam.comsigmaaldrich.com The ability to stain proteins allows researchers to assess the purity of a protein sample, determine its molecular weight, and analyze the components of complex protein mixtures. abcam.com

The Bradford assay, which utilizes Coomassie Brilliant Blue G-250, is a widely adopted method for determining protein concentration. sigmaaldrich.comconductscience.com The assay's simplicity, speed, and high sensitivity make it an invaluable tool in countless experimental workflows where accurate protein measurement is crucial. conductscience.com The dye binds primarily to basic and aromatic amino acid residues, causing a color change that can be measured spectrophotometrically. conductscience.cominterchim.fr

In the field of proteomics, which involves the large-scale study of proteins, Coomassie staining remains highly relevant. abcam.com Its compatibility with mass spectrometry allows for the identification of proteins after they have been visualized in a gel. nih.govabcam.com This workflow is fundamental to identifying proteins of interest and understanding their roles in biological processes. Furthermore, the development of more sensitive colloidal Coomassie staining protocols has enhanced its utility in proteomics by enabling the detection of low-abundance proteins. nih.gov The use of Coomassie dyes in 2D gel electrophoresis and Blue Native PAGE further solidifies its foundational role in studying complex protein mixtures and protein-protein interactions. abcam.com

Classification within Triphenylmethane Dyes Relevant to its Research Utility

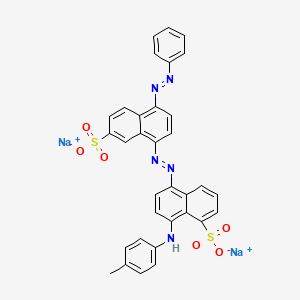

This compound is classified as a triphenylmethane dye. wikipedia.orgsigmaaldrich.com This class of dyes is characterized by a central carbon atom attached to three aromatic rings. The specific chemical structure of Coomassie Brilliant Blue G-250 includes two sulfonic acid groups, which are crucial for its interaction with proteins. patsnap.com The "G" in its name signifies a greenish tint to the blue color, which distinguishes it from the reddish-tinted "R" variant (Coomassie Brilliant Blue R-250). wikipedia.orginterchim.fr The structural difference between the G-250 and R-250 forms is the presence of two additional methyl groups in the G-250 molecule. wikipedia.orgresearchgate.net

The research utility of this compound is directly linked to the properties endowed by its triphenylmethane structure. The dye's ability to exist in different colored forms depending on the pH is a key aspect of its application. wikipedia.orginterchim.fr At a pH below 0, the dye is red. Around a pH of 1, it is green, and above pH 2, it becomes bright blue. wikipedia.org This color change is due to the different charged states of the dye molecule. wikipedia.org

The interaction with proteins is primarily non-covalent, involving electrostatic interactions between the negatively charged sulfonic acid groups of the dye and positively charged amino acid residues (like arginine, lysine, and histidine) on the protein. patsnap.cominterchim.fr Van der Waals forces also contribute to the binding. gbiosciences.com This binding stabilizes the anionic, blue form of the dye, even in the acidic conditions of the Bradford assay, leading to the characteristic color change that is proportional to the protein concentration. wikipedia.orgpatsnap.com This mechanism allows for both the qualitative visualization of proteins in gels and the quantitative measurement of proteins in solution.

Interactive Data Tables

Properties of Coomassie Brilliant Blue G-250

| Property | Value |

| Chemical Formula | C₄₇H₄₈N₃NaO₇S₂ |

| Molar Mass | 854.02 g/mol |

| Appearance | Violet-black powder |

| λmax (pH 7.0) | 608 – 618 nm |

| EC Index Number | 228-058-4 |

| MDL Number | MFCD00078482 |

Data sourced from multiple references. biomol.comsigmaaldrich.com

Absorbance Maxima of Coomassie Brilliant Blue G-250 at Different pH Levels

| pH | Color | Absorbance Maximum (λmax) |

| < 0 | Red | ~470 nm |

| ~ 1 | Green | ~650 nm |

| > 2 | Blue | ~595 nm |

Data sourced from multiple references. wikipedia.orgserva.de

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;8-(4-methylanilino)-5-[(4-phenyldiazenyl-7-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H25N5O6S2.2Na/c1-21-10-12-22(13-11-21)34-31-19-18-29(26-8-5-9-32(33(26)31)46(42,43)44)37-38-30-17-16-28(36-35-23-6-3-2-4-7-23)25-15-14-24(20-27(25)30)45(39,40)41;;/h2-20,34H,1H3,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIJFNHCSNFYEFH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=C5C=C(C=CC5=C(C=C4)N=NC6=CC=CC=C6)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H23N5Na2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00889519 | |

| Record name | Disodium 8-((4-methylphenyl)amino)-5-((4-(phenylazo)-7-sulphonatonaphthyl)azo)naphthalenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00889519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

695.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6406-32-2 | |

| Record name | 1-Naphthalenesulfonic acid, 8-((4-methylphenyl)amino)-5-(2-(4-(2-phenyldiazenyl)-7-sulfo-1-naphthalenyl)diazenyl)-, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006406322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenesulfonic acid, 8-[(4-methylphenyl)amino]-5-[2-[4-(2-phenyldiazenyl)-7-sulfo-1-naphthalenyl]diazenyl]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 8-((4-methylphenyl)amino)-5-((4-(phenylazo)-7-sulphonatonaphthyl)azo)naphthalenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00889519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 8-[(4-methylphenyl)amino]-5-[[4-(phenylazo)-7-sulphonatonaphthyl]azo]naphthalenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Analytical Considerations, Interferences, and Methodological Refinements

Factors Influencing Dye-Protein Binding Specificity and Assay Linearity

The interaction between Coomassie Brilliant Blue G-250 and proteins is a complex process governed by the protein's primary structure and the physicochemical environment of the assay. These factors directly impact the specificity of the dye-protein binding and the linearity of the assay's response curve.

The binding of Coomassie Brilliant Blue G-250 to proteins is not uniform across all protein species; rather, it is significantly influenced by the protein's amino acid composition. The dye interacts primarily with basic and aromatic amino acid residues. The interaction is predominantly electrostatic, involving the sulfonic acid groups of the dye and the positively charged side chains of basic amino acids, supplemented by van der Waals forces and hydrophobic interactions. carlroth.com

Research has consistently shown that the dye has a particularly high affinity for arginine residues. sandiego.eduresearchgate.net To a lesser extent, it also binds to other basic amino acids such as lysine and histidine, as well as aromatic residues like tyrosine, tryptophan, and phenylalanine. creative-diagnostics.com The strong preference for arginine is a key determinant of the colorimetric response. Proteins rich in arginine will therefore exhibit a more pronounced color change, leading to a higher absorbance reading compared to proteins with a lower abundance of this amino acid, even at the same mass concentration. carlroth.com This differential affinity is a primary source of protein-to-protein variability in the assay. The binding mechanism involves a combination of hydrophobic interactions and heteropolar bonding with these basic amino acids. nih.govresearchgate.net

The inherent variability in the response of different proteins to Coomassie Brilliant Blue G-250 poses a significant challenge to the accuracy of protein quantification. gbiosciences.com This protein-to-protein variation means that the choice of protein standard is critical. gbiosciences.com Bovine serum albumin (BSA) and bovine γ-globulin (IgG) are commonly used standards; however, their amino acid compositions may not accurately reflect that of the protein being assayed, leading to an estimation rather than a precise measurement of protein concentration. bioagilytix.com

Several strategies have been developed to mitigate this variability and improve the uniformity of the assay. One effective approach is to use a protein standard that closely matches the properties of the protein of interest. gbiosciences.com When this is not feasible, other methodological refinements can be employed. For instance, modifying the pH of the assay reagent can alter the ionization state of both the dye and the protein's amino acid residues, which can help to normalize the binding differences.

The following table illustrates the typical protein-to-protein variation observed in the Coomassie Brilliant Blue G-250 assay, with the response of various proteins expressed relative to that of Bovine Serum Albumin (BSA).

| Protein | Relative Response to BSA |

| Bovine Serum Albumin | 1.00 |

| Bovine Gamma Globulin | 1.15 - 1.20 |

| Lysozyme | 0.65 - 0.75 |

| Ovalbumin | 0.50 - 0.55 |

| Myoglobin | 0.80 - 0.85 |

| Chymotrypsinogen A | 0.95 - 1.05 |

| Cytochrome C | 1.25 - 1.35 |

This table is a representation of typical relative responses and can vary based on specific assay conditions and reagent formulations.

Strategies for Mitigating Interference and Enhancing Assay Robustness

Chemical Modifications to Reagent Formulations

Over the years, various modifications have been made to the original Coomassie dye reagent formulation. Many commercially available ready-made solutions have been developed to address practical issues such as eliminating hazardous or unpleasant solvents like methanol and acetic acid. drugdiscoverytrends.com Products such as Bio-Safe and SimplyBlue offer performance comparable to traditional formulations without the use of these hazardous chemicals. drugdiscoverytrends.com Other improved formulations, like Imperial Protein Stain, have been optimized to increase detection sensitivity and reduce the time required for staining and destaining. drugdiscoverytrends.com

While these modifications enhance the convenience and safety of the assay, it is important to note that changes to the original Bradford method can sometimes result in a less robust assay that is more susceptible to chemical interferences. researchgate.net The primary mechanism of the assay relies on the specific interaction between the Coomassie dye and primarily arginyl and lysyl residues on the protein under acidic conditions. researchgate.netimplen.de Altering the chemical environment can affect this sensitive binding equilibrium.

Sample Pre-treatment and Dilution Protocols

A primary strategy to combat interference is to remove the problematic substances from the sample before analysis or to reduce their concentration to a level where they no longer affect the assay.

Sample Dilution: For some interfering agents, a straightforward approach is to dilute the sample. gbiosciences.com If the concentration of the interfering substance is lowered sufficiently, its effect on the assay can become negligible. However, this method is only viable if the protein concentration remains within the linear detection range of the assay after dilution. abcam.com

Protein Precipitation: A highly effective method for removing a wide range of interfering substances is to precipitate the proteins from the sample solution. gbiosciences.com Agents such as trichloroacetic acid (TCA) or acetone can be used to selectively precipitate proteins, leaving soluble interfering compounds like salts, detergents, and sugars in the supernatant. gbiosciences.comnih.gov After precipitation, the supernatant is discarded, and the protein pellet is washed and then re-solubilized in a buffer that is compatible with the Coomassie assay. nih.govmdpi.com This technique is particularly recommended for samples rich in carbohydrates or other interfering molecules. nih.gov

Table 2: Sample Pre-treatment Strategies

| Strategy | Description | Application |

|---|---|---|

| Dilution | Reducing the concentration of the sample with a compatible buffer. | Effective when the interfering substance concentration is low and the protein concentration is high. gbiosciences.com |

| Protein Precipitation | Using agents like TCA or acetone to precipitate proteins, allowing for the removal of soluble interfering substances. gbiosciences.comnih.gov | Highly effective for samples containing detergents, salts, phenolic compounds, and carbohydrates. nih.govgbiosciences.comnih.gov |

Comparative Analysis with Established and Emerging Methodologies

Relative Advantages and Disadvantages Compared to Other Protein Quantification Assays

The Bradford assay, which utilizes Coomassie Brilliant Blue G-250, is a cornerstone of protein quantification. Its performance characteristics, however, present a series of trade-offs when compared to other common methods such as the Lowry and bicinchoninic acid (BCA) assays, and the highly sensitive colloidal gold method.

The Bradford assay is distinguished by its speed and simplicity. The dye-binding process is nearly complete in approximately two minutes, making it one of the fastest protein assays available. It is also compatible with many common laboratory reagents, including reducing agents like dithiothreitol (B142953) (DTT), which interfere with copper-based assays like the Lowry and BCA methods. However, the Bradford assay's primary drawback is its significant protein-to-protein variation; the dye binds primarily to basic (especially arginine) and aromatic amino acids, leading to variability in response depending on the protein's composition. This can compromise accuracy unless a standard protein very similar to the sample protein is used. The assay is also susceptible to interference from detergents.

The Lowry assay , a historically significant method, is based on a two-step reaction involving the reduction of copper ions by peptide bonds, followed by the reduction of the Folin-Ciocalteu reagent by specific amino acids (tyrosine, tryptophan). It is often considered more consistent across different proteins than the Bradford assay. However, the Lowry method is a lengthy, multi-step process and is highly susceptible to interference from a wide range of substances, including detergents, lipids, and reducing agents, which makes it less robust for complex biological samples.

The bicinchoninic acid (BCA) assay also relies on the reduction of copper ions by protein in an alkaline medium, but the subsequent detection step involves BCA, which forms a stable, intensely purple-colored complex with the reduced copper. The BCA assay offers high sensitivity and, crucially, is far more tolerant to the presence of nonionic detergents (up to 5%) than the Bradford assay. Its main disadvantages are a longer incubation time and its incompatibility with reducing agents and copper-chelating agents like EDTA.

The colloidal gold protein assay represents one of the most sensitive colorimetric methods available, capable of detecting protein at the nanogram level. nih.govwikipedia.org This method is based on the binding of colloidal gold nanoparticles to proteins, often after they have been spotted onto a nitrocellulose membrane. nih.gov A key advantage is that it consumes very little sample material. nih.gov The primary disadvantages are the long incubation times, which can range from two to sixteen hours, and its incompatibility with reagents like thiols and the detergent SDS. nih.govwikipedia.org Like other methods, it also exhibits protein-to-protein variability. nih.gov

Table 1: Comparison of Protein Quantification Assays

| Feature | Bradford Assay (Coomassie G-250) | Lowry Assay | BCA Assay | Colloidal Gold Assay |

|---|---|---|---|---|

| Principle | Protein-dye binding (absorbance shift from 465 nm to 595 nm) | Copper reduction by peptide bonds & Folin-Ciocalteu reaction | Copper reduction by peptide bonds & chelation with BCA | Binding of gold nanoparticles to protein |

| Sensitivity Range | 1-20 µg/mL | 5-150 µg/mL | 25-2000 µg/mL | ~0.1-200 ng/µL |

| Speed | Very Fast (~5-10 min) | Slow (~40-60 min) | Slow (~30-60 min) | Very Slow (2-16 hours) |

| Detergent Compatibility | Poor | Poor | Good (up to 5% non-ionic) | Poor (incompatible with SDS) |

| Reducing Agent Compatibility | Good | Poor | Poor | Good |

| Protein-to-Protein Variation | High | Moderate | Low | Moderate |

Comparative Performance Against Alternative Gel Staining Techniques

In proteomic workflows, visualizing proteins separated by gel electrophoresis is a critical step. Coomassie Brilliant Blue G-250 staining, particularly in its colloidal formulations, is a benchmark method that is frequently compared with higher-sensitivity techniques like silver staining and fluorescent staining.

Coomassie Brilliant Blue G-250 staining is lauded for its simplicity, robustness, and cost-effectiveness. The protocol is straightforward, and the staining intensity has a good linear relationship with protein concentration, making it suitable for quantitative analysis. differencebetween.com A significant advantage of Coomassie staining is its full compatibility with downstream protein identification techniques like mass spectrometry, as the dye binds non-covalently and does not chemically modify the protein. bitesizebio.com The primary limitation of traditional Coomassie staining is its sensitivity, with detection limits typically in the range of 30-100 ng per protein band. However, modified colloidal Coomassie G-250 formulations, sometimes called "blue silver," can dramatically increase sensitivity to as low as 1 ng, approaching the levels of silver staining. nih.gov

Silver staining is renowned for its exceptional sensitivity, capable of detecting proteins in the low-nanogram to sub-nanogram range, making it approximately 50-fold more sensitive than traditional Coomassie methods. differencebetween.comqiagen.com This high sensitivity allows for the visualization of low-abundance proteins. However, the method has several significant drawbacks. Silver staining protocols are multi-step, laborious, and can have issues with reproducibility. gbiosciences.com The technique has a narrow linear dynamic range, making it less reliable for accurate protein quantification. gbiosciences.com Furthermore, many silver staining protocols use reagents like formaldehyde (B43269) or glutaraldehyde, which chemically modify proteins by cross-linking, rendering them incompatible with subsequent mass spectrometry analysis. qiagen.com

Coomassie Brilliant Blue G-250 staining offers a significant cost advantage over fluorescent dyes. While traditionally viewed as less sensitive, recent research has shown that when Coomassie-stained gels are imaged using near-infrared (NIR) fluorescence scanners, the dye acts as a strong fluorophore. nih.gov Several Coomassie formulations, when used in this manner, can achieve a detection sensitivity of less than 1 ng of protein, rivaling or even exceeding that of SYPRO Ruby. nih.gov Moreover, Coomassie Blue's infrared fluorescence detection has been found to have a significantly wider linear dynamic range than SYPRO Ruby, which can be advantageous for more reliable quantitative assessments. nih.gov

Fluorescent stains , such as SYPRO Ruby, are prized for their high sensitivity (1–2 ng detection limit), low background, and broad linear dynamic range, which can span three orders of magnitude. thermofisher.com SYPRO Ruby interacts non-covalently with proteins, ensuring excellent compatibility with mass spectrometry. researchgate.net Unlike silver staining, it is less prone to protein-to-protein variability. thermofisher.com The main disadvantages are the high cost of the reagent and the requirement for specialized imaging equipment, such as a fluorescence scanner or a CCD camera, as the stained proteins are not visible to the naked eye. gbiosciences.comnih.gov In complex two-dimensional gel analyses, SYPRO Ruby may detect a slightly higher number of protein spots due to a blunted fluorescence response for high-abundance proteins, which prevents signal saturation and allows for longer imaging times to detect faint spots. nih.gov

Table 2: Comparison of Gel Staining Techniques

| Feature | Coomassie G-250 Staining | Silver Staining | SYPRO Ruby (Fluorescent) |

|---|---|---|---|

| Detection Limit | ~30-100 ng (Traditional) ~1-10 ng (Colloidal/NIR) | ~0.5-5 ng | ~1-2 ng |

| Linear Dynamic Range | Moderate to Wide (especially with NIR) | Narrow | Wide (~3 orders of magnitude) |

| Protocol Complexity | Simple | Complex, multi-step | Simple |

| Reproducibility | Good to High | Low to Moderate | High |

| Mass Spectrometry Compatibility | Yes | No (with most protocols) | Yes |

| Cost | Low | Moderate | High |

| Imaging Requirement | Visible light scanner | Visible light scanner | Fluorescence imager |

Quantitative Assessment and Reproducibility in Different Research Contexts

The reliability of a protein visualization or quantification method hinges on its ability to produce consistent and accurate data across various experimental conditions. Coomassie Brilliant Blue G-250, in both assay and staining formats, has been extensively evaluated for these characteristics.

For protein quantification, the Bradford assay is known for its high reproducibility and rapid color development. plasmaproteome.org However, its utility for absolute quantification is limited by the aforementioned protein-to-protein variability. For relative quantification, where the same protein is compared across different samples, the method is highly reliable.

In the context of gel staining, Coomassie Blue is widely regarded as a quantitative method. qiagen.com The development of colloidal staining protocols, which often eliminate the variable destaining step, has further improved reproducibility. bitesizebio.com Studies using computerized densitometry to analyze Coomassie-stained two-dimensional gels have demonstrated high-quality quantitative data. kendricklabs.comnih.gov In well-controlled experiments, it is possible to measure over 100 proteins with coefficients of variation (CV) of less than 15%. kendricklabs.com The relationship between staining intensity and total protein loaded is linear over a useful range, allowing for accurate quantification. nih.gov However, achieving high reproducibility requires careful control of experimental parameters. The local concentration of a protein within the gel matrix can influence its stainability, and the kinetics of dye binding are dependent on factors like staining time and the pore size of the polyacrylamide gel. Therefore, for the most accurate quantitative work, staining conditions must be rigorously standardized, and calibration curves should be prepared under conditions identical to those used for the analytical gels.

Future Perspectives and Emerging Research Directions

Potential for Ultra-High Sensitivity and Broader Detection Ranges

A significant area of research focuses on overcoming the sensitivity limitations of traditional Coomassie-based protein assays. Innovations in this area are pushing the boundaries of detection, aiming for ultra-high sensitivity and expanded linear detection ranges.

One novel approach utilizes surface-enhanced Raman scattering (SERS) to indirectly quantify proteins. In this method, the concentration of unbound Coomassie Brilliant Blue G-250 (CBBG) molecules adsorbed on silver surfaces is measured. As the amount of unbound dye is inversely proportional to the protein concentration, this technique allows for highly sensitive protein detection. Research has demonstrated that this SERS-based method offers a significantly wider linear concentration range, from 10⁻⁵ to 10⁻⁹ g/mL. Furthermore, it achieves a limit of detection of 1 ng/mL, which is approximately 200 times lower than the conventional Bradford protein assay.

Modifications to the standard Coomassie assay have also been developed to enhance sensitivity. A hydrophobic assay incorporating ammonium (B1175870) sulfate (B86663) and trichloroacetic acid has been shown to detect proteins at the nanogram level. This modified assay demonstrates a minimum detection limit of 50 ng (in a microplate format), representing a significant increase in sensitivity compared to standard Bradford assays. Another modified protocol reports the ability to measure a minimum of 0.2 μg of protein, highlighting the ongoing efforts to refine and improve the sensitivity of CBBG-based quantification. nih.gov

Interactive Data Table: Comparison of Coomassie Navy Blue G-Based Protein Assays

| Assay Method | Linear Detection Range | Limit of Detection (LOD) | Key Features |

| Conventional Bradford Assay | ~0.2 - 20 µg | ~100 - 500 ng/band | Fast and simple colorimetric assay. creative-diagnostics.comnih.gov |

| SERS-Based Assay | 10⁻⁵ - 10⁻⁹ g/mL | 1 ng/mL | Indirect detection via unbound dye; 200x lower LOD. |

| Hydrophobic Microplate Assay | Not specified | 50 ng | Uses hydrophobic reagents to enhance dye binding. researchgate.net |

| Modified Protocol | Not specified | 0.2 µg | A rapid and sensitive modification of a previous method. nih.gov |

Integration into Miniaturized and Point-of-Care Analytical Devices

The principles of the this compound-based protein assay, particularly its rapid and colorimetric nature, make it a suitable candidate for integration into miniaturized and point-of-care (POC) analytical devices. While specific devices incorporating this dye are still an emerging area of research, the adaptability of the Bradford assay to micromethods has been established. gbiosciences.com This adaptability is a crucial prerequisite for the development of lab-on-a-chip or microfluidic systems for protein quantification.

The advantages of using this compound in such devices would include the speed of the assay, with the dye-binding process being virtually complete in approximately two minutes, and the simplicity of the detection mechanism, which relies on a spectrophotometric measurement of the color change. creative-diagnostics.comgbiosciences.com These features align well with the requirements for POC devices, which prioritize rapid results and ease of use. Future research is anticipated to focus on the engineering challenges of integrating the dye and reagents into stable, disposable formats suitable for on-site analysis in various clinical and research settings.

Exploration of Novel Dye-Biomolecule Interactions Beyond Proteins

While this compound is renowned for its interaction with proteins, research has revealed that it can also bind to other classes of biomolecules. Understanding these non-protein interactions is crucial for accurately interpreting protein quantification data and for potentially developing new applications for the dye.

Nucleic Acids: Studies have shown that Coomassie Blue G-250 can bind to both DNA and RNA. researchgate.net This interaction can interfere with the accuracy of protein measurements in samples containing significant amounts of nucleic acids. The color yields for pure DNA and RNA have been determined to be 0.0017 mg⁻¹ cm⁻¹ and 0.0018 mg⁻¹ cm⁻¹, respectively. researchgate.net This nucleic acid-dye response is significant, representing approximately 9% of the response for bovine serum albumin (BSA) and 18% for lysozyme. researchgate.net

Lipids and Detergents: The interaction between this compound and lipids or detergents is particularly relevant in the context of membrane protein analysis using techniques like blue native polyacrylamide gel electrophoresis (BN-PAGE). mdpi.comgbiosciences.com The dye binds to the protein-detergent-lipid micelle complex, and the amount of bound dye can influence the electrophoretic mobility of the complex. gbiosciences.com This interaction is not related to the oligomeric state of the protein but rather reflects the properties of the associated micelle. gbiosciences.com It has also been noted that the dye can form a complex with the anionic detergent sodium dodecyl sulfate (SDS), which can interfere with protein quantification in the Bradford assay.

Polysaccharides (Sugars): The presence of sugars can significantly interfere with the Coomassie Blue G dye-binding assay for proteins. researchgate.net Polysaccharides and disaccharides have been shown to mimic proteins at milligram levels, while monosaccharides can interfere by sequestering the dye. researchgate.net In samples rich in carbohydrates, this can lead to an overestimation of protein content. It has been demonstrated that polysaccharides can bind to the dye without contributing to the absorbance, potentially leading to an underestimation of the total protein content in certain contexts. nih.gov

Research into the Environmental Fate and Degradation Mechanisms of this compound

The widespread use of this compound necessitates research into its environmental impact and the development of effective degradation and disposal methods. Due to its synthetic origin and resistance to degradation, the dye is considered an environmental pollutant. sigmaaldrich.com

Photocatalytic Degradation: A significant body of research has focused on the photocatalytic degradation of Coomassie Blue G-250 as a method for its removal from wastewater. Various nanocomposites have been investigated for their efficacy in this process.

NiFe₂O₄/ZnO Nanocomposites: These magnetic nanocomposites have shown high efficiency in degrading the dye under both UV and visible light. gbiosciences.comsemanticscholar.orgwikipedia.org Studies have reported degradation efficiencies of up to 96.90% under UV light and 86.15% under visible light. gbiosciences.comwikipedia.org The degradation rate is influenced by factors such as pH, with the highest degradation occurring in acidic environments (pH 3). gbiosciences.comwikipedia.org

Nickel Calciate (NiCaO₂) Nanoparticles: These nanoparticles have also been used for the photocatalytic degradation of the dye, with efficiencies reaching up to 97.35% depending on catalyst concentration and pH. westernsydney.edu.au

Other Degradation Mechanisms:

Sonochemical Degradation: Ultrasound-initiated degradation has been explored as an advanced oxidation process. The degradation follows pseudo-first-order kinetics and is most effective under acidic conditions. nih.gov The process primarily involves attacks by hydroxyl radicals. nih.gov

Bacterial Degradation: Certain bacterial strains have demonstrated the ability to decolorize and degrade Coomassie Brilliant Blue G. nih.gov For instance, research has shown that bacteria isolated from dye-contaminated effluent can achieve up to 94% decolorization of the dye at a concentration of 0.005%. nih.gov

Environmental Disposal: Due to the toxic nature of the dye, environmentally safe disposal methods are crucial. Research has shown that paper adsorbents, such as Kimwipes, can effectively remove the dye from staining and destaining solutions. The adsorbed dye does not leach out, allowing for disposal as solid waste and the potential for recycling the destaining solution.

Interactive Data Table: Photocatalytic Degradation of this compound

| Photocatalyst | Light Source | Max. Degradation Efficiency (%) | Optimal Conditions | Reference(s) |

| NiFe₂O₄/ZnO | UV | 96.90 | pH 3, 30 min | gbiosciences.comsemanticscholar.orgwikipedia.org |

| NiFe₂O₄/ZnO | Visible | 86.15 | Acidic pH | gbiosciences.comwikipedia.org |

| NiCaO₂-I (14nm) | Sunlight | 97.35 | 0.3g/100ml catalyst, 120 min | westernsydney.edu.au |

| NiCaO₂-II (19nm) | Sunlight | 95.03 | 0.4g/100ml catalyst, 120 min | westernsydney.edu.au |

Development of Smart Sensing Platforms Incorporating this compound

The unique binding properties and spectral shifts of this compound are being leveraged in the development of novel "smart" sensing platforms. These platforms aim to provide more sophisticated, sensitive, and specific detection capabilities beyond simple protein quantification.

An emerging area is the use of Coomassie Brilliant Blue G for the smart colorimetric determination of ionic surfactants . This application utilizes the interaction between the dye and surfactants to create a detectable color change, demonstrating the potential for the dye in analytical systems beyond protein analysis.

Furthermore, this compound is being incorporated into biosensor and biochip technologies . For example, in the development of aptamer-based biochips for protein detection, Coomassie blue has been used as the staining agent to visualize and quantify the captured proteins on the chip surface. This integration demonstrates the dye's utility in solid-phase detection platforms.

The previously mentioned SERS-based detection method can also be considered a smart sensing platform. Its high sensitivity and wide detection range represent a significant advancement over traditional methods, enabling the rapid and precise quantification of both high and low-abundance proteins. This approach highlights how combining a traditional dye with advanced analytical techniques can lead to the creation of powerful new sensing tools.

Q & A

Q. What is the underlying principle of Coomassie Navy Blue G in protein quantification, and how does it compare to other colorimetric assays?

this compound (C.I. 42655) binds to arginine, lysine, and aromatic residues in proteins via electrostatic and hydrophobic interactions, inducing a spectral shift from 465 nm (unbound) to 595 nm (bound). This forms the basis of the Bradford assay, which is faster and more sensitive than the Lowry method (Folin phenol reagent), as it avoids interference from detergents like SDS . However, the Bradford assay may overestimate protein content in samples rich in specific amino acids, unlike the biuret-based Lowry method, which targets peptide bonds .

Q. What are the standardized protocols for Coomassie staining in SDS-PAGE, and how can background staining be minimized?

Post-electrophoresis, fix gels in 40% methanol/10% acetic acid for 30 minutes, then stain with 0.1% Coomassie G-250 in 10% acetic acid for 1–2 hours. Destain with 10% methanol/7% acetic acid until background clears. To reduce nonspecific staining:

Q. How can researchers optimize Coomassie staining for low-abundance proteins?

Double-staining protocols sequentially apply Coomassie and silver staining, enhancing sensitivity to 0.5 ng/protein band . Pre-staining with colloidal Coomassie improves signal-to-noise ratios by reducing ionic interactions between the dye and gel matrix .

Advanced Research Questions

Q. How can discrepancies in protein quantification between Bradford and other assays (e.g., BCA or UV absorbance) be systematically addressed?

Step 1: Validate protein standards (e.g., BSA vs. lysozyme) to account for amino acid composition bias. Step 2: Cross-validate using orthogonal methods (e.g., amino acid analysis) for critical samples. Step 3: Analyze interference factors (e.g., detergents in Bradford or reducing agents in BCA) using spiked recovery experiments .

Table 1: Common Interfering Substances in Bradford Assays

| Substance | Effect on Absorbance (595 nm) | Mitigation Strategy |

|---|---|---|

| SDS (>0.1%) | False positives | Dilute samples or use BCA |

| Triton X-100 | Minimal interference | Use compatible concentrations |

| DTT | Precipitation | Replace with TCEP |

Q. What experimental variables influence the accuracy of Coomassie-based quantification in plant tissue extracts?

- pH: Coomassie binding is pH-dependent; maintain assay pH between 6.0–7.0 to stabilize dye-protein complexes .

- Phenolic compounds: Plant secondary metabolites quench Coomassie absorbance. Precipitate proteins with TCA/acetone to remove interferents .

- Sample dilution: Nonlinearity occurs at high protein concentrations (>2 mg/mL). Perform serial dilutions to ensure linear range compliance .

Q. How can Coomassie staining be integrated into high-throughput genetic studies, such as QTL mapping for protein-rich crops?

In genetic mapping of Vigna unguiculata (yardlong bean), total soluble protein content quantified via Bradford assay (Coomassie G-250) was used as a phenotypic trait for QTL analysis. Researchers:

- Standardized extraction buffers (50 mM Tris-HCl, pH 8.0) to minimize matrix effects.

- Normalized data using three technical replicates per biological sample to reduce intra-gel variability .

Q. What are the limitations of Coomassie-based assays in phosphoproteomics, and how can they be overcome?

Phosphorylated proteins exhibit reduced Coomassie binding due to altered charge states. Solutions:

- Dephosphorylate samples with alkaline phosphatase pre-assay.

- Combine with Pro-Q Diamond staining for phosphoprotein-specific quantification .

Q. How do colloidal vs. non-colloidal Coomassie formulations differ in sensitivity and application?

Table 2: Comparison of Coomassie Formulations

| Parameter | Colloidal G-250 | Non-Colloidal G-250 |

|---|---|---|

| Detection Limit | 8–10 ng/band | 50–100 ng/band |

| Compatible Membranes | PVDF, Nitrocellulose (limited) | Not recommended |

| Destaining Time | 30–60 minutes | 2–4 hours |

Methodological Best Practices

- Validation: Always include a standard curve with a protein matching the sample’s amino acid profile .

- Data Reproducibility: Document buffer composition, staining duration, and destaining conditions to ensure cross-lab reproducibility .

- Ethical Reporting: Disclose Coomassie lot numbers (e.g., Sigma-Aldrich B2025) in publications, as dye purity impacts absorption coefficients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.